C20H17ClFN5O5

Description

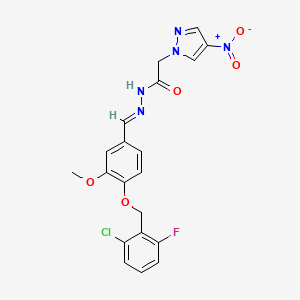

Structure

3D Structure

Properties

Molecular Formula |

C20H17ClFN5O5 |

|---|---|

Molecular Weight |

461.8 g/mol |

IUPAC Name |

N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C20H17ClFN5O5/c1-31-19-7-13(5-6-18(19)32-12-15-16(21)3-2-4-17(15)22)8-23-25-20(28)11-26-10-14(9-24-26)27(29)30/h2-10H,11-12H2,1H3,(H,25,28)/b23-8+ |

InChI Key |

CDBRBNKMVBWBRR-LIMNOBDPSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

The Significance of Novel Chemical Entities in Biological Research

The discovery and development of new chemical entities (NCEs) are pivotal to advancing our understanding of biology and medicine. primescholars.com NCEs are compounds that emerge from the drug discovery process and exhibit promising activity against specific biological targets implicated in disease. primescholars.com These molecules serve as molecular probes to explore cellular functions and can become the basis for new medicines. nih.govpatsnap.com The process of bringing a new pharmaceutical to market is a lengthy and complex endeavor, often taking over a decade. primescholars.com

Historically, many therapeutic agents were discovered serendipitously from natural sources. However, modern drug discovery is a more systematic process involving the identification of disease-specific targets and the design or screening of compounds that can interact with them. patsnap.com This journey from a lead compound to a potential drug involves extensive preclinical research to understand its physicochemical properties, stability, and solubility. primescholars.com The exploration of new chemical structures is essential for finding treatments for conditions that are currently untreatable or for which existing therapies are inadequate. patsnap.com

An Overview of the Research Landscape Surrounding C20h17clfn5o5

Approaches to C20H17ClFN5O5 Synthesis

The synthesis of JNJ-7706621 involves multi-step pathways that require careful optimization of reaction conditions to achieve the desired product with high purity and yield. The core structure, a substituted Current time information in Bangalore, IN.nih.govnih.govtriazole-3,5-diamine, presents a synthetic challenge that has been addressed through convergent strategies.

Multi-step Synthetic Pathways and Reaction Optimization

The synthesis of JNJ-7706621 is a complex process that has been developed and refined to enable its production for research and potential clinical evaluation. researchgate.net While specific, proprietary details of the large-scale synthesis may not be fully public, the general synthetic approaches can be inferred from related literature on similar heterocyclic compounds and kinase inhibitors. The synthesis typically involves the construction of the central triazole ring followed by the sequential addition of the various substituents.

Key reactions in the synthesis of such complex molecules often include:

Heterocycle formation: The construction of the 1,2,4-triazole (B32235) core is a critical step. This can be achieved through various methods, such as the condensation of hydrazines or their derivatives with cyanogen (B1215507) halides or other suitable precursors.

Amidation reactions: The formation of the amide bond linking the triazole core to the substituted benzoyl group is another crucial transformation. This is typically achieved using standard peptide coupling reagents or by activating the carboxylic acid.

Nucleophilic aromatic substitution (SNAr): The introduction of the chloro- and fluoro-substituted aniline (B41778) moiety likely involves an SNAr reaction on a suitably activated precursor.

Optimization of these steps is critical for an efficient synthesis. This includes screening different solvents, bases, catalysts, and temperature profiles to maximize yield and minimize the formation of byproducts. For instance, the choice of coupling reagent for the amidation step can significantly impact the reaction's efficiency and the purity of the final product.

Precursor Chemistry and Identification of Key Intermediates

The synthesis of JNJ-7706621 relies on the availability of key precursors and the efficient formation of specific intermediates. Based on the structure of the final compound, the key precursors can be identified as:

A substituted 1,2,4-triazole core: A diamino-triazole derivative serves as the central scaffold.

A 3-chloro-4-fluorophenyl moiety: This is likely introduced in the form of 3-chloro-4-fluoroaniline (B193440) or a related derivative.

A substituted benzoyl group: A 2,5-dimethoxybenzoyl chloride or the corresponding carboxylic acid is required for the amidation step.

The synthesis of a known triazole derivative, which serves as a key intermediate, has been described with slight modifications in the literature. nih.gov This intermediate is crucial for the subsequent coupling reactions to build the final JNJ-7706621 molecule. The table below outlines some key intermediates that would logically be involved in the synthesis of JNJ-7706621.

| Intermediate | Chemical Name | Role in Synthesis |

| I-1 | N-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole-3,5-diamine | Precursor containing the triazole core and the substituted aniline. |

| I-2 | 2,5-Dimethoxybenzoic acid | Precursor for the benzoyl moiety. |

| I-3 | 2,5-Dimethoxybenzoyl chloride | Activated form of the benzoic acid for the amidation reaction. |

Strategies for Structural Diversification and Analog Preparation

To explore the structure-activity relationship (SAR) of JNJ-7706621 and to develop new inhibitors with improved properties, extensive efforts have been made to synthesize a variety of its analogs. nih.govnih.gov These strategies focus on modifying specific parts of the molecule to understand their impact on kinase inhibition, selectivity, and other pharmacological properties.

Introduction of Functional Groups and Substituent Modifications

A common strategy for creating analogs of JNJ-7706621 involves the replacement or modification of its existing functional groups. One notable example is the bioisosteric replacement of the amide bond. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

In one study, the amide linkage in JNJ-7706621 was replaced with a sulfonamide function. nih.gov This modification was chosen because the sulfonamide group is known for its improved stability to hydrolysis and its potential for enhanced hydrogen bonding interactions within the target protein's active site. nih.gov This approach led to the synthesis of a new series of triazole derivatives with potential Aurora-A kinase inhibitory activity. nih.govnih.gov

Another approach involves modifying the substituents on the aromatic rings. For instance, altering the substitution pattern on the phenyl ring attached to the triazole or on the benzoyl moiety can lead to changes in the compound's binding affinity and selectivity for different kinases.

Design and Synthesis of C20H17ClFN5O5 Analog Libraries

The systematic synthesis of a collection of structurally related compounds, known as an analog library, is a powerful tool in drug discovery. For JNJ-7706621, the design of such libraries would be guided by computational modeling and an understanding of the kinase's ATP-binding site. nih.gov

The synthesis of these libraries often employs combinatorial chemistry principles, where a common scaffold is reacted with a variety of building blocks to rapidly generate a large number of diverse compounds. For example, the key triazole intermediate could be reacted with a library of different substituted sulfonyl chlorides to produce a library of sulfonamide analogs. nih.govresearchgate.net

The table below illustrates a hypothetical design for an analog library based on the JNJ-7706621 scaffold, focusing on the modification of the benzoyl and aniline moieties.

| Scaffold | R1 Group (Aniline Moiety) | R2 Group (Benzoyl Moiety) | Resulting Analog Class |

| 1,2,4-Triazole Core | Varied substituted anilines | 2,5-Dimethoxybenzoyl | Anilino-modified analogs |

| 1,2,4-Triazole Core | 3-chloro-4-fluorophenyl | Varied substituted benzoyl chlorides | Benzoyl-modified analogs |

| 1,2,4-Triazole Core | Varied substituted anilines | Varied substituted sulfonyl chlorides | Sulfonamide-based analogs |

The biological evaluation of these analog libraries provides valuable SAR data, which helps in identifying the key structural features required for potent and selective kinase inhibition and guides the design of next-generation inhibitors.

Elucidation of C20h17clfn5o5 Biological Activity and Mechanism of Action

Screening for Biological Activities Associated with Dabrafenib

The discovery and characterization of Dabrafenib's biological activities involved a series of targeted screening processes, primarily utilizing in vitro assays to determine its efficacy and selectivity.

Development and Implementation of In Vitro Efficacy AssaysThe primary in vitro assays used to characterize Dabrafenib were designed to measure its direct inhibitory effect on target kinases and its subsequent impact on cancer cell lines.

Enzyme Assays: Cell-free kinase assays were fundamental in determining the potency of Dabrafenib against its intended targets. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. For Dabrafenib, these tests confirmed high potency against the mutated BRAF V600E enzyme. nih.gov

Cellular Mechanistic Assays: To confirm that the enzymatic inhibition translated to a cellular effect, assays measuring the phosphorylation of downstream proteins in the MAPK pathway were employed. Western blot or ELISA-based assays were used to detect levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in cancer cell lines after treatment with Dabrafenib. A significant decrease in pERK levels indicates successful inhibition of the BRAF kinase upstream. simsonpharma.commdpi.com

Cell Proliferation Assays: The ultimate goal of an anti-cancer agent is to halt the proliferation of tumor cells. Assays such as the CellTiter-Glo® Luminescent Cell Viability Assay were used to measure the growth-inhibitory (gIC50) or half-maximal inhibitory concentration (IC50) of Dabrafenib across a panel of cancer cell lines. These tests demonstrated that cell lines with BRAF V600 mutations were highly sensitive to the drug. simsonpharma.comkmpharma.in

Identification of Primary Bioactive Potentials of DabrafenibThrough these screening assays, the primary bioactive potential of Dabrafenib was identified as a highly specific anti-proliferative agent in tumors driven by BRAF mutations.

Dabrafenib was shown to be a potent inhibitor of cell lines harboring not only the most common BRAF V600E mutation but also V600K, V600D, and V600R mutations. kmpharma.indrugbank.com Its activity was significantly lower in cells with wild-type (non-mutated) BRAF, highlighting its targeted nature. simsonpharma.com The key biological outcomes observed in sensitive cells include the inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and ultimately, apoptosis (programmed cell death). kmpharma.indrugbank.com

Molecular Targets and Intracellular Pathways Modulated by Dabrafenib

Dabrafenib's therapeutic effect is achieved by engaging specific molecular targets, which in turn modulates critical intracellular signaling pathways.

Characterization of Receptor and Enzyme Interaction ProfilesDabrafenib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the target kinase, preventing the enzyme from carrying out its normal function.kmpharma.inIts primary targets are the RAF serine/threonine protein kinases.

The interaction profile shows high selectivity for mutated forms of BRAF. In cell-free assays, Dabrafenib demonstrates potent inhibition of BRAF V600E. nih.gov It is less potent against wild-type BRAF and CRAF. nih.gov Chemical proteomic screens have also identified other potential kinase targets that are inhibited by dabrafenib, including CDK16 and NEK9, which may contribute to its effects in certain cellular contexts. chemspider.com

| Enzyme Target | Assay Type | IC50 (nM) | Source |

|---|---|---|---|

| BRAF V600E | Cell-free | 0.7 | nih.gov |

| BRAF V600E | Cell-free | 0.6 | chemspider.com |

| BRAF (Wild-Type) | Cell-free | 5.2 | nih.gov |

| CRAF (Wild-Type) | Cell-free | 6.3 | nih.gov |

| NEK9 | In Vitro Kinase Assay | 1-9 | chemspider.com |

Investigation of Modulatory Effects on Cellular Signaling CascadesThe principal signaling cascade modulated by Dabrafenib is the RAS/RAF/MEK/ERK pathway, commonly known as the MAPK pathway.pharmaffiliates.comdrugfuture.comIn many cancers, particularly melanoma, a V600E mutation in the BRAF gene leads to the BRAF protein being locked in an active state, causing constant and uncontrolled signaling through this pathway.simsonpharma.compharmaffiliates.com

This "hyperactive" signaling promotes uncontrolled cell growth, division, and survival. drugfuture.com Dabrafenib's inhibition of the mutated BRAF kinase creates a blockade in this cascade. drugbank.com By blocking BRAF, it prevents the subsequent phosphorylation and activation of MEK, which in turn prevents the activation of ERK. kmpharma.indaicelpharmastandards.com The disruption of this oncogenic signaling is the core of Dabrafenib's anti-tumor effect. drugbank.com Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway, which is why its use is restricted to patients with BRAF-mutant tumors. kmpharma.in

Cellular Effects and Mechanistic Insights of Dabrafenib

The downstream consequences of MAPK pathway inhibition by Dabrafenib manifest as profound cellular changes in BRAF-mutant cancer cells.

The primary cellular effect is a halt in the cell cycle, specifically an arrest in the G1 phase, which prevents the cells from progressing toward DNA replication and division. kmpharma.indrugbank.com This cell cycle arrest is followed by the induction of apoptosis, or programmed cell death, leading to a reduction in tumor mass. kmpharma.inebi.ac.uk Studies have shown that treatment with Dabrafenib leads to an increase in apoptotic markers like cleaved caspase-3/7. kmpharma.in Furthermore, immunohistochemical analysis of tumor xenografts treated with Dabrafenib showed downregulation of the proliferation marker Ki67 and upregulation of the cell cycle inhibitor p27, confirming the anti-proliferative mechanism in vivo. kmpharma.in

| Cell Line | BRAF Mutation Status | IC50 (nM) | Source |

|---|---|---|---|

| SKMEL28 | V600E | 3 | simsonpharma.com |

| A375P F11 | V600E | 8 | simsonpharma.com |

| Colo205 | V600E | 7 | simsonpharma.com |

| HFF (Human Foreskin Fibroblast) | Wild-Type | 3000 | simsonpharma.com |

Investigation of Cell Proliferation and Viability Modulation

There is no publicly available research data detailing the effects of C20H17ClFN5O5 on cell proliferation and viability. Studies investigating the modulation of cell growth, cytotoxicity, or the induction of apoptosis and necrosis by this specific compound have not been identified.

Analysis of Specific Cellular Phenotypes and Responses

Information regarding the analysis of specific cellular phenotypes and responses following exposure to C20H17ClFN5O5 is not present in the current body of scientific literature. This includes, but is not limited to, assessments of morphological changes, cell cycle progression, induction of cellular stress responses, or alterations in migratory and invasive capacities.

Gene and Protein Expression Analysis in Response to C20H17ClFN5O5 Exposure

No studies have been published that analyze the changes in gene and protein expression in response to exposure to C20H17ClFN5O5. Therefore, data on the molecular pathways and signaling cascades that may be affected by this compound are currently unavailable.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C20h17clfn5o5

Methodologies for SAR and QSAR Analysis of C20H17ClFN5O5 and Its Analogs

The analysis of C20H17ClFN5O5 and its derivatives employs a variety of computational techniques to correlate their structural attributes with their biological activities. These methodologies are broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. gardp.org This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com For a series of C20H17ClFN5O5 analogs, the initial step involves compiling their biological activity data, often expressed as IC50 values, as shown in the hypothetical data below.

| Compound ID | Modification from C20H17ClFN5O5 | IC50 (nM) | pIC50 (-logIC50) |

|---|---|---|---|

| C20H17ClFN5O5 | Parent Compound | 50 | 7.30 |

| Analog 1 | Removal of Chlorine | 250 | 6.60 |

| Analog 2 | Replacement of Fluorine with Bromine | 75 | 7.12 |

| Analog 3 | Methylation of a Nitrogen Atom | 15 | 7.82 |

| Analog 4 | Hydroxylation of the Phenyl Ring | 120 | 6.92 |

Techniques such as 3D-QSAR and pharmacophore modeling are then employed. researchgate.net In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned, and their steric and electrostatic fields are calculated to derive a correlation with their biological activity. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. taylorandfrancis.comnih.gov

When the 3D structure of the target protein is available, structure-based approaches can provide detailed insights into the molecular interactions between the ligand and the target. unina.it Molecular docking is a key technique used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. mdpi.com

For C20H17ClFN5O5, docking studies would be performed to understand how the chloro, fluoro, and various nitrogen and oxygen-containing functional groups interact with the amino acid residues in the active site of a hypothetical target enzyme. The binding affinity and interaction patterns of a series of analogs can be systematically evaluated to explain the observed SAR.

Identification of Key Pharmacophoric Features Governing C20H17ClFN5O5 Activity

Pharmacophore modeling identifies the crucial structural motifs and their spatial arrangement that are responsible for a molecule's biological activity. taylorandfrancis.comnih.gov For C20H17ClFN5O5, a hypothetical pharmacophore model could be generated based on a set of active analogs. The key features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A detailed analysis could reveal the following hypothetical pharmacophoric features for C20H17ClFN5O5:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonyl group and the nitrogen atoms in the heterocyclic rings.

Hydrogen Bond Donor (HBD): The secondary amine group.

Aromatic Ring: The phenyl group, likely involved in π-π stacking interactions.

Hydrophobic Region: The chlorinated phenyl moiety.

Halogen Bond Donor: The chlorine atom, which can form specific interactions with electron-rich atoms.

| Pharmacophoric Feature | Potential Interacting Group on C20H17ClFN5O5 | Assumed Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Ring Nitrogens | High |

| Hydrogen Bond Donor | Amine Hydrogen | High |

| Aromatic Interaction | Phenyl Ring | Moderate |

| Hydrophobic Interaction | Chlorophenyl Group | High |

| Halogen Bonding | Chlorine Atom | Moderate |

The identification of these features is crucial for designing new analogs with improved activity and for virtual screening of compound libraries to find new potential leads. researchgate.netmdpi.com

Predictive Modeling of C20H17ClFN5O5 Analog Activities

Predictive modeling uses statistical techniques and machine learning algorithms to forecast future outcomes based on historical data. qlik.comactian.com In the context of QSAR, predictive models are developed to estimate the biological activity of new, untested compounds. insightsoftware.com

For a series of C20H17ClFN5O5 analogs, both regression and classification models can be developed. nih.gov

Regression Models: These models aim to predict a continuous endpoint, such as the pIC50 value. A typical QSAR regression model takes the form of a mathematical equation that relates the biological activity to various molecular descriptors (e.g., electronic, steric, hydrophobic). A hypothetical QSAR equation for C20H17ClFN5O5 analogs might look like:

pIC50 = 0.85 * LogP - 0.23 * MW + 1.5 * HBA_count + 0.5 * (Aromatic_Rings) + 2.1

Classification Models: These models categorize compounds into discrete classes, such as 'active' or 'inactive'. qlik.com Techniques like logistic regression, support vector machines (SVM), and random forests can be used to build these models. nih.gov These are particularly useful for initial large-scale virtual screening to filter out potentially inactive compounds.

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and predictive. taylorfrancis.com Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a separate test set are essential. researchgate.net The performance of the model is assessed using various statistical metrics. biointerfaceresearch.com

| Validation Parameter | Symbol | Acceptable Value | Hypothetical Model Value |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.7 | 0.85 |

| Cross-validated R² | Q² | > 0.6 | 0.72 |

| Root Mean Square Error (Training) | RMSE_tr | Low | 0.25 |

| Root Mean Square Error (Test) | RMSE_ext | Low and close to RMSE_tr | 0.28 |

Furthermore, defining the applicability domain of the QSAR model is crucial. biointerfaceresearch.com This defines the chemical space for which the model's predictions are reliable. New compounds that fall outside this domain may not be accurately predicted by the model.

Computational Chemistry and Molecular Modeling of C20h17clfn5o5

Molecular Docking and Ligand-Receptor Interaction Prediction for C20H17ClFN5O5

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of C20H17ClFN5O5, molecular docking can be employed to understand how this compound might interact with a biological target, such as a protein or enzyme. semmelweis.hu This is a critical step in drug design, as it helps to elucidate the mechanism of action of a potential drug. nih.gov

The presence of halogen atoms (chlorine and fluorine) and nitrogen-containing heterocyclic rings in C20H17ClFN5O5 suggests the possibility of specific and strong interactions with a receptor. mdpi.commhko.sciencenih.gov Halogen bonds, which are noncovalent interactions involving a halogen atom, can significantly contribute to the binding affinity and selectivity of a ligand. mhko.sciencenih.gov The nitrogen atoms in the heterocyclic systems can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the active site of a protein. mdpi.comresearchgate.net

Molecular docking simulations of C20H17ClFN5O5 would involve placing the molecule in the binding site of a target receptor and calculating the binding energy for various poses. The results can reveal the most likely binding mode and the key interactions that stabilize the complex. scivisionpub.com For instance, a docking study might show that the chlorine atom of C20H17ClFN5O5 forms a halogen bond with a specific amino acid, while a nitrogen atom in one of the rings forms a hydrogen bond with another. mdpi.comnih.gov This information is invaluable for optimizing the structure of the compound to improve its binding affinity and, consequently, its biological activity. researchgate.net

Table 1: Illustrative Molecular Docking Results for C20H17ClFN5O5 with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Interacting Residues | TYR 23, LYS 54, PHE 89 |

| Hydrogen Bonds | N-H...O (LYS 54) |

| Halogen Bonds | C-Cl...O (TYR 23) |

| Hydrophobic Interactions | Aromatic ring with PHE 89 |

Quantum Chemical Calculations for C20H17ClFN5O5 Electronic Structure

Quantum chemical calculations are used to study the electronic structure and properties of molecules from first principles. numberanalytics.comwikipedia.org These methods provide detailed information about the distribution of electrons in a molecule, which governs its reactivity and physical properties. nih.govresearchgate.net For a complex molecule like C20H17ClFN5O5, quantum chemistry can be used to understand its stability, reactivity, and spectroscopic properties. schrodinger.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.comdockdynamics.com It has become a key tool in drug discovery and materials science due to its balance of accuracy and computational cost. nih.govdockdynamics.com For C20H17ClFN5O5, DFT can be used to determine a wide range of properties. researchgate.net

DFT calculations can be used to optimize the geometry of C20H17ClFN5O5, providing a detailed three-dimensional structure of the molecule. This is essential for understanding its shape and how it might interact with other molecules. researchgate.net Furthermore, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov

Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which shows the charge distribution on the surface of the molecule and helps to identify sites for electrophilic and nucleophilic attack. mdpi.com For C20H17ClFN5O5, the MEP would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, and a region of positive potential (a σ-hole) on the chlorine atom, which is important for halogen bonding. mhko.sciencemdpi.com

Table 2: Hypothetical DFT-Calculated Properties for C20H17ClFN5O5

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 Debye |

| Polarizability | 45.6 ų |

For even higher accuracy in electronic property calculations, advanced ab initio methods can be employed. numberanalytics.comnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than DFT. molpro.netepfl.ch While computationally more expensive, they can be used to obtain benchmark-quality data for key properties of C20H17ClFN5O5.

These advanced methods can be particularly useful for studying excited state properties, which are important for understanding the photochemistry of the molecule. molpro.net They can also provide very accurate calculations of interaction energies in molecular complexes, which can be used to validate the results of molecular docking studies. numberanalytics.commolpro.net

Molecular Dynamics Simulations of C20H17ClFN5O5 and Its Biological Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. springernature.comudel.edu MD simulations can provide a detailed picture of the dynamic behavior of C20H17ClFN5O5 and its interactions with biological systems, such as proteins or membranes. nih.govmdpi.com This is important because biological molecules are not static but are constantly in motion, and this flexibility can play a crucial role in their function. ucr.eduresearchgate.net

An MD simulation of C20H17ClFN5O5 bound to a protein would start with the docked complex and then simulate the movement of all the atoms in the system over a period of nanoseconds or even microseconds. researchgate.net The resulting trajectory can be analyzed to understand the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding site. researchgate.netjrespharm.com

MD simulations can also be used to calculate the binding free energy of C20H17ClFN5O5 to its target, providing a more accurate estimate of its binding affinity than docking alone. mdpi.com This information is critical for the rational design of more potent and selective inhibitors. nih.gov

Machine Learning and Artificial Intelligence Applications in C20H17ClFN5O5 Research

ML models can be trained on large databases of chemical compounds to predict a wide range of molecular properties, such as solubility, toxicity, and metabolic stability. mit.edutechexplorist.comacs.org By inputting the structure of C20H17ClFN5O5 into such a model, researchers can obtain rapid predictions of its key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijert.orgacs.org This can help to prioritize which compounds to synthesize and test, saving time and resources. ajrconline.orgslideshare.net

Quantitative Structure-Activity Relationship (QSAR) models are a type of ML model that correlates the chemical structure of a series of compounds with their biological activity. nih.govajrconline.org If a series of analogs of C20H17ClFN5O5 were synthesized and tested, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. tandfonline.com This would allow for the virtual screening of large libraries of potential drug candidates. nih.gov

AI can also be used to predict the outcome of chemical reactions. mit.edurjptonline.orgeurekalert.org By training a model on a vast dataset of known reactions, it is possible to predict the likely products of a reaction involving C20H17ClFN5O5 or its precursors. rjptonline.org This can be a valuable tool for designing efficient synthetic routes to the compound. mit.edu

Table 3: Machine Learning-Predicted Properties for C20H17ClFN5O5

| Property | Predicted Value | Confidence |

| Aqueous Solubility (logS) | -3.5 | High |

| Blood-Brain Barrier Permeability | Low | Medium |

| hERG Inhibition | Unlikely | High |

| Metabolic Stability (t½) | 2.5 hours | Medium |

De Novo Design and Optimization Strategies for C20H17ClFN5O5 Analogs

De novo design, meaning "from the beginning," in computational chemistry refers to the creation of novel molecular structures with desired properties without starting from a known active compound. For a molecule like C20H17ClFN5O5, which possesses several functional groups amenable to chemical modification (a dichlorophenyl ring, a triazole ring, and methoxy (B1213986) groups), de novo design and optimization strategies can be employed to generate analogs with potentially improved characteristics, such as enhanced biological activity or better physicochemical properties.

Modern computational strategies for de novo design often involve generative models, which can build new molecules atom by atom or by combining molecular fragments. biorxiv.org These methods explore a vast chemical space to identify novel scaffolds or substituents. For instance, deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on large databases of known molecules to learn the rules of chemical structure and generate new, chemically valid molecules. nih.gov

Optimization of a lead compound like an isomer of C20H17ClFN5O5 typically involves several computational tactics:

Structure-Based Design: If the biological target of the molecule is known, its three-dimensional structure can be used to guide the design of more potent and selective analogs. Docking simulations would place the C20H17ClFN5O5 isomer into the target's binding site, and analysis of the binding pose would reveal key interactions. New analogs could then be designed to enhance these interactions or form new ones.

Ligand-Based Design: In the absence of a known target structure, design efforts can be guided by the structure of the active molecule itself. Techniques such as pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for activity. This pharmacophore model can then be used to screen virtual libraries for diverse compounds that match the model or to guide the modification of the original molecule.

Fragment-Based Growth: This approach involves computationally "breaking" the parent molecule into its constituent fragments. Each fragment can then be replaced with other fragments from a virtual library to generate a host of new candidate molecules. For the C20H17ClFN5O5 isomer, the 3-chloro-4-fluorophenyl group, the acetamide (B32628) linker, or the dimethoxyphenyl-triazole core could be systematically varied.

Scaffold Hopping: This strategy aims to replace the central molecular core (the scaffold) of the molecule while retaining the same arrangement of key functional groups. For the example isomer, the 4H-1,2,4-triazole ring could be replaced by other five- or six-membered heterocyclic systems to explore new chemical space and potentially discover scaffolds with improved properties or novel intellectual property.

These design strategies often lead to the generation of a virtual library of analogs. These virtual compounds are then computationally filtered based on predicted properties such as binding affinity, solubility, and metabolic stability, allowing researchers to prioritize a smaller, more manageable set of candidates for synthesis and experimental testing.

Computational Prediction and Characterization of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are highly valuable for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. rsc.org Density Functional Theory (DFT) is a particularly powerful and widely used quantum mechanical method for this purpose. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within a molecule. google.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For a molecule with the complexity of C20H17ClFN5O5, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). github.io A common workflow involves first optimizing the molecule's geometry at a given level of theory, followed by the NMR property calculation. github.io

Below is a hypothetical table of predicted ¹H NMR chemical shifts for the key protons in N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]acetamide, based on typical chemical shift ranges for similar functional groups.

| Proton Environment | Predicted ¹H Chemical Shift (ppm) |

| Aromatic protons (phenyl rings) | 6.8 - 8.2 |

| Methylene protons (-CH₂-) | ~4.0 |

| Methoxyl protons (-OCH₃) | 3.8 - 3.9 |

| Amide proton (-NH-) | ~10.5 |

| Triazole proton (-NH-) | ~14.0 |

This table is interactive. Click on the data for more information.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The prediction of UV-Vis absorption spectra is accomplished using time-dependent DFT (TD-DFT), which calculates the energies of electronic excitations from the ground state to various excited states. faccts.de The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. faccts.denih.gov

The accuracy of TD-DFT predictions can vary depending on the functional used. chemrxiv.orgresearchgate.net For complex organic molecules, functionals like B3LYP, CAM-B3LYP, and M06 are commonly employed. researchgate.net The predicted spectrum is often visualized by plotting the oscillator strengths against the excitation wavelengths, with each peak broadened by a Gaussian or Lorentzian function to simulate the experimental spectrum.

A hypothetical table of predicted UV-Vis absorption maxima for N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]acetamide dissolved in a common solvent like ethanol (B145695) is presented below. These predictions are based on the presence of multiple aromatic and heterocyclic chromophores.

| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) |

| π → π* (Aromatic systems) | ~260 | High |

| π → π* (Conjugated system) | ~310 | Medium |

| n → π* (Heteroatoms) | ~350 | Low |

This table is interactive. Click on the data for more information.

These computational predictions of spectroscopic properties serve as a powerful complement to experimental data. They can help confirm the structure of a newly synthesized compound, assign experimental signals, and provide insight into the electronic structure of the molecule.

Future Directions and Research Perspectives for C20h17clfn5o5

Exploration of Novel Biological Applications and Therapeutic Areas

The multifaceted structure of C20H17ClFN5O5 provides a foundation for investigating its potential across a spectrum of therapeutic areas. The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous approved drugs with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govsemanticscholar.orgnih.govresearchgate.net

Future research could systematically screen C20H17ClFN5O5 against a panel of biological targets to uncover novel therapeutic applications. High-throughput screening assays could be employed to assess its activity against various enzyme families, receptor types, and cell lines. Given the prevalence of the pyrazole scaffold in anticancer agents, initial investigations into its cytotoxic effects on various cancer cell lines would be a logical starting point. nih.govnbinno.com Furthermore, the presence of halogenated phenyl and nitropyrazole moieties suggests that its antimicrobial and anti-inflammatory potential should also be rigorously evaluated. nih.govresearchgate.net

Table 1: Illustrative Therapeutic Areas for Initial Screening of C20H17ClFN5O5

| Therapeutic Area | Rationale Based on Structural Moieties | Potential Initial Assays |

| Oncology | Pyrazole core is common in kinase inhibitors and other anticancer drugs. nih.govresearchgate.net | Cytotoxicity assays against a panel of cancer cell lines (e.g., breast, lung, colon). |

| Infectious Diseases | Pyrazole and acetamide (B32628) derivatives have shown antibacterial and antifungal activity. nih.govresearchgate.net | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains. |

| Inflammation | Many pyrazole-containing compounds exhibit anti-inflammatory properties. nih.gov | Inhibition assays for key inflammatory enzymes like COX-1 and COX-2. |

| Neurological Disorders | Certain pyrazole derivatives have shown activity against neurological targets. | Receptor binding assays for CNS targets; neuroprotective assays. |

Note: This table is for illustrative purposes to guide potential research directions, as no experimental data for C20H17ClFN5O5 is currently available.

Advanced Preclinical Research Methodologies for Enhanced Efficacy Assessment

Should initial screenings reveal promising biological activity, the subsequent phase of research would involve advanced preclinical methodologies to thoroughly assess the efficacy of C20H17ClFN5O5. Standard preclinical studies would be essential to establish a preliminary understanding of the compound's behavior in biological systems.

For a more comprehensive evaluation, sophisticated in vivo models that more accurately mimic human disease should be utilized. For instance, if anticancer activity is observed, patient-derived xenograft (PDX) models could provide more predictive data on efficacy compared to traditional cell line-derived xenografts. Furthermore, the use of humanized mouse models could offer insights into the compound's interaction with the human immune system.

Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), could be employed to non-invasively monitor the biodistribution of C20H17ClFN5O5 and its effect on disease progression in real-time within living organisms.

Integration of Multi-Omics Data for Comprehensive Understanding of C20H17ClFN5O5 Action

To elucidate the mechanism of action of C20H17ClFN5O5 at a molecular level, an integrated multi-omics approach will be indispensable. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can gain a holistic view of the cellular pathways modulated by the compound.

For example, transcriptomic analysis (RNA-seq) of cells treated with C20H17ClFN5O5 could identify genes that are differentially expressed, providing clues about the signaling pathways affected. Proteomic studies could then validate these findings at the protein level and identify post-translational modifications induced by the compound. Metabolomic profiling could reveal alterations in cellular metabolism, offering further insights into the compound's mechanism.

The integration of these multi-omics datasets would not only help in identifying the primary target of C20H17ClFN5O5 but also in uncovering potential off-target effects and biomarkers for predicting treatment response.

Conceptual Frameworks for Targeted Delivery System Development

Assuming C20H17ClFN5O5 demonstrates significant therapeutic potential but also exhibits challenges such as poor solubility or off-target toxicity, the development of targeted delivery systems would be a critical future direction. Various conceptual frameworks can be explored to enhance the therapeutic index of this compound.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or micelles, could be engineered to encapsulate C20H17ClFN5O5. These nanoparticles could be further functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, thereby increasing the local concentration of the drug at the site of action while minimizing systemic exposure.

Another approach could be the development of prodrugs of C20H17ClFN5O5. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This strategy can be used to improve the pharmacokinetic properties of a compound and to target its release to specific tissues or organs where the necessary metabolic enzymes are present.

Table 2: Potential Targeted Delivery Strategies for C20H17ClFN5O5

| Delivery System | Conceptual Framework | Potential Advantages |

| Liposomes | Encapsulation of C20H17ClFN5O5 within a lipid bilayer. Can be surface-modified with targeting moieties. | Improved solubility, prolonged circulation time, potential for passive and active targeting. |

| Polymeric Nanoparticles | Entrapment of the compound within a biodegradable polymer matrix. | Controlled release profile, protection of the drug from degradation, tunable particle size and surface properties. |

| Antibody-Drug Conjugates (ADCs) | Covalent attachment of C20H17ClFN5O5 to a monoclonal antibody that targets a specific cell surface antigen. | High specificity for target cells, reduced systemic toxicity. |

| Prodrug Approach | Chemical modification of C20H17ClFN5O5 to an inactive form that is activated by specific enzymes at the target site. | Improved bioavailability, site-specific drug release. |

Note: This table presents hypothetical strategies, as the physicochemical and pharmacokinetic properties of C20H17ClFN5O5 have not yet been determined.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.